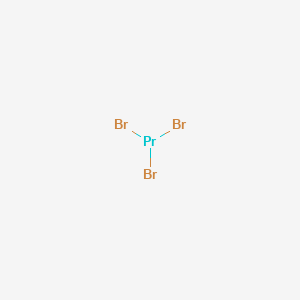![molecular formula C13H26O3Si B084876 (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane CAS No. 14857-35-3](/img/structure/B84876.png)
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane is a specialty silane coupling agent that contains an epoxycyclohexyl functional group and dialkoxy functional groups. This compound is primarily used to modify the surface of materials to improve their properties, making it a valuable component in various industrial applications.
準備方法
The synthesis of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane typically involves the reaction of 1,2-Epoxy-4-vinylcyclohexane with Diethoxymethylsilane. The reaction conditions include a controlled temperature range and the presence of a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield of the compound.
化学反応の分析
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane undergoes various chemical reactions due to the presence of the epoxy and silane functional groups. Common reactions include:
Oxidation: The epoxy group can be oxidized under specific conditions to form diols.
Substitution: The silane group can undergo hydrolysis and condensation reactions, especially in the presence of moisture or water.
Addition: The epoxy group can participate in addition reactions with nucleophiles, leading to the formation of various products.
科学的研究の応用
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of epoxy-silica polymers, which are investigated for their use in stone conservation.
Biology: The compound’s ability to modify surfaces makes it useful in creating biocompatible materials for medical applications.
Industry: It is utilized in paints, coatings, adhesives, sealants, and rubbers as an adhesion promoter between organic polymers and inorganic substrates.
作用機序
The mechanism of action of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane involves its functional groups. The epoxy group provides a reactive site for further chemical reactions, while the silane group allows for bonding to various substrates. This dual functionality enables the compound to enhance the properties of materials by improving adhesion, durability, and resistance to environmental factors .
類似化合物との比較
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane is unique due to its combination of epoxy and silane functional groups. Similar compounds include:
2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: This compound also contains an epoxy group but has three ethoxy groups instead of two.
(2-Methyldiethoxysilylethyl)cyclohexyloxirane: Another similar compound with slight variations in its molecular structure.
These compounds share similar applications but may differ in their reactivity and specific uses based on their functional groups.
特性
IUPAC Name |
diethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3Si/c1-4-14-17(3,15-5-2)9-8-11-6-7-12-13(10-11)16-12/h11-13H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGKDLGXPOIMTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCC1CCC2C(C1)O2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347129 |
Source


|
| Record name | 2-(3,4-Epoxycyclohexyl)Ethylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14857-35-3 |
Source


|
| Record name | 2-(3,4-Epoxycyclohexyl)Ethylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)


![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)








